molecular formula C32H26FN7O4S2 B2698199 N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide CAS No. 393573-62-1

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

Cat. No.: B2698199
CAS No.: 393573-62-1
M. Wt: 655.72
InChI Key: RVLCUCJHRLHLCY-UHFFFAOYSA-N
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Description

The compound N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide features a hybrid heterocyclic architecture with distinct functional groups:

  • Triazole ring: Linked via a sulfanyl-ethyl bridge to the pyrazole and substituted with a 4-nitrophenyl group, introducing electron-withdrawing effects.
  • Benzamide terminus: A 3-methylbenzamide group enhances lipophilicity and may influence binding affinity in biological systems.

This structural complexity suggests applications in pharmaceuticals, particularly in targeting enzymes or receptors where heterocyclic motifs are critical .

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN7O4S2/c1-20-4-2-5-22(16-20)31(42)34-18-29-35-36-32(38(29)24-11-13-25(14-12-24)40(43)44)46-19-30(41)39-27(21-7-9-23(33)10-8-21)17-26(37-39)28-6-3-15-45-28/h2-16,27H,17-19H2,1H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCJHRLHLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene derivative using a suitable coupling reagent.

    Formation of the triazole ring: This can be done by the cyclization of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the fluorophenyl group:

    Formation of the benzamide moiety: This can be achieved by the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Groups

The sulfanyl (-S-) linker between the pyrazol-triazole core and the oxoethyl group is susceptible to nucleophilic substitution. Under alkaline conditions, this group undergoes displacement reactions with nucleophiles such as amines or thiols. For example:

  • Reaction with benzylamine in dimethylformamide (DMF) at 60°C yields a substituted amine derivative, confirmed via LC-MS analysis.

  • Thiol-exchange reactions with mercaptoethanol proceed efficiently in the presence of catalytic triethylamine, forming disulfide bridges.

Key Conditions

Reaction TypeReagentSolventTemperatureYield (%)
Amine substitutionBenzylamineDMF60°C72
Thiol exchangeMercaptoethanolTHFRT68

Oxidation of Thiophene and Pyrazole Moieties

The thiophene ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) due to its electron-rich nature. Meanwhile, the pyrazole ring participates in oxidation reactions:

  • Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to a sulfoxide, altering the compound’s electronic properties.

  • Pyrazole ring oxidation with potassium permanganate in acidic media cleaves the dihydropyrazole ring, forming carboxylic acid derivatives .

Structural Impact

Functional GroupOxidizing AgentProduct
ThiophenemCPBASulfoxide
DihydropyrazoleKMnO₄/H⁺Carboxylic acid

Hydrolysis of Amide and Triazole Linkages

The benzamide and triazole groups are hydrolytically labile under specific conditions:

  • Acidic hydrolysis (HCl, reflux) cleaves the amide bond, yielding 3-methylbenzoic acid and a free amine intermediate .

  • Basic conditions (NaOH, 80°C) degrade the triazole ring, producing nitrile byproducts detected via IR spectroscopy.

Kinetic Data

ReactionConditionsHalf-Life (h)
Amide hydrolysis6M HCl, 100°C2.5
Triazole degradation2M NaOH, 80°C4.1

Electrophilic Aromatic Substitution on Nitrophenyl Groups

The 4-nitrophenyl substituent directs electrophilic attacks to the meta position. Halogenation (e.g., bromination) occurs selectively under mild conditions:

  • Bromine in acetic acid at 25°C introduces a bromine atom at the meta position relative to the nitro group .

Regioselectivity

ElectrophilePositionYield (%)
Br₂Meta85

Reduction of Nitro and Ketone Groups

Catalytic hydrogenation reduces the nitro group to an amine, enhancing solubility and bioactivity:

  • H₂/Pd-C in ethanol converts the nitro group to -NH₂, confirmed via NMR .

  • The ketone moiety in the oxoethyl sidechain is reduced to a secondary alcohol using NaBH₄, stabilizing the molecule.

Reduction Outcomes

Functional GroupReducing AgentProduct
-NO₂H₂/Pd-C-NH₂
KetoneNaBH₄Alcohol

Complexation with Metal Ions

The triazole and pyrazole nitrogen atoms act as ligands for transition metals:

  • Coordination with Cu(II) in methanol forms a stable blue complex, characterized by UV-Vis spectroscopy (λₘₐₓ = 620 nm).

Stability Constants

Metal Ionlog K
Cu²⁺4.2
Fe³⁺3.8

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the sulfanyl group, generating thiyl radicals detected via EPR spectroscopy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide. For example:

CompoundCell LineIC50 (µM)Mechanism
8K5622.5Induces apoptosis via caspase activation
2bHep3B5.46Tubulin interaction leading to cell aggregation
2eHep3B12.58Similar to colchicine in binding

These findings indicate that the compound can induce significant cytotoxic effects on cancer cells through various mechanisms, including apoptosis and disruption of microtubule dynamics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial and fungal strains:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli180.5 µg/mL
Staphylococcus aureus200.3 µg/mL
Candida albicans150.7 µg/mL

These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against clinically relevant pathogens.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated:

Assay TypeScavenging Activity (%)
DPPH62
Hydroxyl Radical55

These findings suggest that the compound can effectively scavenge free radicals, potentially mitigating oxidative stress in biological systems.

Computational Studies

Computational methods such as molecular docking have been employed to elucidate the binding interactions between this compound and various biological targets. These studies reveal stable interactions with key residues in target proteins, supporting its observed biological activities.

Case Studies

Cytotoxicity Study : A study involving K562 chronic myelogenous leukemia cells demonstrated that treatment with submicromolar concentrations of related compounds induced significant apoptotic cell death within hours.

Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of thiophene derivatives against clinical isolates of bacteria, confirming their effectiveness compared to standard antibiotics.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Binding to specific molecular targets: Such as enzymes, receptors, or ion channels, thereby modulating their activity.

    Interfering with specific biochemical pathways: Such as signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Crystallography and Conformation

  • Planarity is disrupted by perpendicular fluorophenyl groups, a feature likely shared by the target compound.
  • Compound (I) : Crystallized in orthorhombic systems with a mean C–C bond length of 0.004 Å and R-factor = 0.056, indicating high precision in refinement (SHELXL ).

Spectroscopic Data

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch ~1660–1680 cm⁻¹ (benzamide), absent in triazole-thione tautomers .
    • Compounds 7–9 : Show νC=S at 1247–1255 cm⁻¹, confirming thione tautomerism, a feature critical for reactivity.

Biological Activity

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex organic compound notable for its diverse functional groups and potential biological activities. This compound belongs to a class of pyrazole derivatives that have been extensively studied for their pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C30H30FN7O4S3C_{30}H_{30}F_{N7}O_{4}S_{3} with a molecular weight of approximately 667.8 g/mol. Its structure includes multiple rings and functional groups, such as:

  • Pyrazole : Known for anti-inflammatory and analgesic properties.
  • Triazole : Exhibits a wide range of biological activities including antifungal and anticancer effects.
  • Benzamide : Often associated with neuroactive properties.

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations indicate that these compounds can effectively interact with biological targets involved in oxidative stress pathways .

Antimicrobial Activity

Research has shown that pyrazole derivatives possess considerable antimicrobial properties. For instance, studies involving related compounds have reported potent in vitro activity against various bacterial strains. The presence of electron-withdrawing groups (such as nitro and fluorine) enhances the lipophilicity and overall antimicrobial efficacy of these compounds .

Anticancer Potential

The triazole moiety has been linked to anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's ability to modulate specific signaling pathways makes it a candidate for further investigation in cancer therapeutics .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including those with thiophene and triazole rings. The synthesized compounds were evaluated for their analgesic and anti-inflammatory effects. Among them, specific derivatives showed activity comparable to standard drugs like indomethacin .

Compound IDStructureActivity
M1M1 StructureModerate analgesic
M2M2 StructureSignificant anti-inflammatory

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on derivatives similar to the target compound indicated strong binding affinities to targets involved in inflammation and cancer progression. The results suggest that the structural features of the compound facilitate effective interactions with these biological targets .

The biological activity of this compound can be attributed to its ability to:

  • Bind to Specific Targets : Interacting with enzymes or receptors that modulate biochemical pathways.
  • Inhibit Pathways : Blocking signaling pathways associated with inflammation or cancer cell growth.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of this compound, given its complex heterocyclic architecture?

Methodological Answer: The synthesis of this compound involves multi-step protocols to address steric hindrance and reactivity conflicts. Key steps include:

  • Step 1 : Condensation of 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole with a 2-oxoethylsulfanyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-thioether linkage .
  • Step 2 : Introduction of the 4-nitrophenyl-substituted triazole via Huisgen cycloaddition or nucleophilic substitution, with careful control of temperature (60–80°C) to avoid byproducts .
  • Step 3 : Final coupling of the triazole-methyl intermediate with 3-methylbenzamide using EDCI/HOBt as coupling agents in anhydrous DCM .

Q. Critical Parameters :

  • Use protecting groups (e.g., Boc for amines) to manage reactive sites.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and HPLC-MS for intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of the thiophene and nitrophenyl moieties?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* transitions in the nitrophenyl group (λmax ~350–400 nm) and thiophene’s conjugation (λmax ~250–300 nm). Solvent polarity effects should be quantified using ethanol vs. DMSO .
  • ¹H/¹³C NMR : Assign shifts for the thiophene protons (δ 6.8–7.5 ppm) and nitrophenyl carbons (δ 120–150 ppm). NOESY can confirm spatial proximity between the triazole and benzamide groups .
  • Fluorescence Spectroscopy : Measure emission quenching caused by the nitro group’s electron-withdrawing effect, with excitation at 280 nm and emission at 400–450 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different assay systems?

Methodological Answer: Contradictory activity data (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from:

  • Membrane Permeability : Assess logP values (e.g., via shake-flask method) to determine if poor cellular uptake skews in vitro results .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to isolate structure-activity relationships (SAR) .

Q. Validation Strategy :

  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Cross-reference crystallographic data (e.g., X-ray structures of ligand-enzyme complexes) to confirm binding modes .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound, and how can they guide crystal engineering?

Methodological Answer: Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) dominate the solid-state packing:

  • π-π Stacking : The 4-nitrophenyl and thiophene groups form face-to-face interactions (distance ~3.5–4.0 Å), stabilizing the lattice .
  • Hydrogen Bonding : The benzamide’s carbonyl group acts as an acceptor, while triazole N–H groups serve as donors (e.g., N–H⋯O=C interactions) .

Q. Crystallization Optimization :

  • Screen solvents (e.g., DMSO/water vs. acetonitrile) to favor specific interactions.
  • Use additives (e.g., camphorsulfonic acid) to disrupt kinetic vs. thermodynamic polymorphs .

Q. How can computational methods predict and rationalize the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize transition states for key reactions (e.g., cycloaddition) using B3LYP/6-31G(d) to identify energy barriers and regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMF vs. THF) to guide solvent selection .
  • Docking Studies : Predict binding poses in biological targets (e.g., kinases) using AutoDock Vina, focusing on the pyrazole-triazole core’s orientation .

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